N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications, making it a subject of interest in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide typically involves the condensation of 1,2-benzenediamine with aldehydes or other suitable reagents . One common method includes the reaction of 3-(chlorosulfonyl)benzoic acid with different amine derivatives to obtain various sulfonamide analogues, which are then reacted with 2-aminobenzimidazole to synthesize the desired compound . The reaction conditions often involve the use of solvents such as ethanol and the application of heat to facilitate the reaction .
Chemical Reactions Analysis
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including alkylation, acylation, sulfonylation, and halogenation. The reactivity of the benzimidazole ring is primarily due to the electron-rich nitrogen atoms in the imidazole ring. Common reagents used in these reactions include alkyl halides, acyl chlorides, sulfonyl chlorides, and halogens. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzimidazole derivatives with enhanced pharmacological properties .
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide has been extensively studied for its potential anticancer properties . In vitro cytotoxicity assays have shown that certain derivatives of this compound exhibit remarkable cytotoxicity against various human tumor cell lines . Additionally, benzimidazole derivatives have been investigated for their antimicrobial, antiviral, and antiparasitic activities . The compound’s ability to inhibit specific molecular targets makes it a promising candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to exert their effects by binding to and inhibiting the activity of certain enzymes and proteins. For example, some benzimidazole derivatives have been shown to inhibit the activity of tubulin, leading to the disruption of microtubule formation and cell division . This mechanism is particularly relevant in the context of anticancer activity, where the inhibition of cell division can lead to the death of cancer cells .
Comparison with Similar Compounds
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide can be compared to other benzimidazole derivatives, such as N-[3-(benzoxazol-2-ylamino)phenyl]amine . While both compounds share a similar core structure, their unique substituents confer different pharmacological properties. For instance, N-[3-(benzoxazol-2-ylamino)phenyl]amine has shown potential as an anticancer agent, similar to this compound . Other similar compounds include 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline, which is used as an n-type dopant in organic electronics .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-28(26,27)17-9-5-7-15(13-17)21(25)22-16-8-4-6-14(12-16)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGDNPCKQIYQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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